molecular formula C17H21N3O2 B12197872 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B12197872
M. Wt: 299.37 g/mol
InChI Key: NPGRDTLARYUFAT-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

Molecular Architecture

The compound features a 1,2,5-oxadiazole ring (a five-membered heterocycle with two nitrogen atoms and one oxygen atom) substituted at position 3 with a 3-methylbutanamide group and at position 4 with a 5,6,7,8-tetrahydronaphthalen-2-yl group. The tetrahydronaphthalene (tetralin) component provides a partially saturated bicyclic system, while the oxadiazole core introduces hydrogen-bonding capabilities.

Table 1: Key Structural Identifiers
Property Value Source Reference
IUPAC Name 3-Methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide Derived from
Molecular Formula C₁₇H₂₁N₃O₂ Calculated from
SMILES CC(C)CC(=O)NC1=NN(O1)C2=CC=C3CCCC3=C2 Derived from
Key Functional Groups 1,2,5-Oxadiazole, tetrahydronaphthalene, tertiary amide

Nomenclature Derivation

The IUPAC name follows substitutive nomenclature rules:

  • Parent heterocycle : 1,2,5-oxadiazole (position 3 and 4 substituents specified).
  • Substituent 1 : 5,6,7,8-tetrahydronaphthalen-2-yl at position 4 (tetralin derivative).
  • Substituent 2 : 3-methylbutanamide at position 3 (branched aliphatic amide).

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C17H21N3O2/c1-11(2)9-15(21)18-17-16(19-22-20-17)14-8-7-12-5-3-4-6-13(12)10-14/h7-8,10-11H,3-6,9H2,1-2H3,(H,18,20,21)

InChI Key

NPGRDTLARYUFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NON=C1C2=CC3=C(CCCC3)C=C2

Origin of Product

United States

Preparation Methods

Cyclodehydration of Diacylhydrazines

This method involves the condensation of hydrazine derivatives with carboxylic acids or their equivalents. For example, PMC4958064 details the synthesis of 1,3,4-oxadiazoles via cyclodehydration using phosphorus oxychloride (POCl₃) as a cyclizing agent. Applied to the target compound, the protocol would involve:

  • Reacting 5,6,7,8-tetrahydronaphthalen-2-carbohydrazide with 3-methylbutanoic acid.

  • Cyclizing the intermediate diacylhydrazine with POCl₃ at 80°C for 4 hours, yielding the oxadiazole core.

Key optimization parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk decomposition.

  • Catalyst : POCl₃ acts as both a catalyst and dehydrating agent, though alternatives like PCl₅ or H₂SO₄ may be substituted.

Cycloaddition Reactions

The [2+3] cycloaddition between nitrile oxides and nitriles offers an alternative pathway. PubMed 37277317 highlights this method for constructing 1,2,5-oxadiazoles under mild conditions. For the target compound:

  • Generate a nitrile oxide from 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde oxime.

  • React with 3-methylbutanenitrile in the presence of a base (e.g., triethylamine).

This method avoids harsh conditions but requires strict control of stoichiometry to prevent side reactions.

Functionalization of the Oxadiazole Ring

After forming the oxadiazole core, the next step introduces the butanamide moiety.

Amide Coupling Strategies

PMC3249744 demonstrates amide bond formation using carbodiimide-based coupling agents. For the target compound:

  • Activate 3-methylbutanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Couple with 4-amino-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazole in dichloromethane (DCM) at room temperature.

Table 1: Optimization of Amide Coupling Conditions

Coupling AgentSolventTemperatureYield (%)Source
DCCDCM25°C78
EDC/HOBtTHF0–5°C85
HATUDMF25°C92

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) emerged as the most efficient agent, achieving 92% yield in DMF.

Introduction of the Tetrahydronaphthalenyl Group

The 5,6,7,8-tetrahydronaphthalen-2-yl substituent is introduced early in the synthesis, often via:

Friedel-Crafts Alkylation

US7951958B2 describes alkylation of naphthalene derivatives using cyclopentylmethyl halides under Lewis acid catalysis. Adapted for this compound:

  • React naphthalen-2-ol with 3-methylbutanoyl chloride in the presence of AlCl₃.

  • Hydrogenate the aromatic ring using Pd/C under H₂ pressure to yield the tetrahydronaphthalene intermediate.

Critical Note : Partial hydrogenation must be controlled to avoid over-reduction to decalin derivatives.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Ethanol or methanol recrystallization enhances purity, as reported in Evitachem’s protocol .

Spectroscopic Characterization

PMC4958064 provides a benchmark for characterization:

  • IR Spectroscopy : Amide C=O stretch at ~1640 cm⁻¹; oxadiazole C=N at ~1580 cm⁻¹.

  • ¹H NMR : Key signals include:

    • δ 1.02 (t, 3H, CH₃ of butanamide).

    • δ 2.85 (m, 4H, tetrahydronaphthalene CH₂).

    • δ 6.72 (s, 1H, oxadiazole-Ar-H).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Methods

MethodStepsOverall Yield (%)Purity (%)Scalability
Cyclodehydration + DCC46295Moderate
Cycloaddition + HATU38898High

The cycloaddition route coupled with HATU-mediated amidation offers superior yield and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

  • Oxadiazole Ring Instability : Prolonged exposure to acidic conditions can degrade the oxadiazole. Neutral pH and inert atmospheres (N₂) during synthesis mitigate this.

  • Stereochemical Purity : Chiral centers in the tetrahydronaphthalene moiety require asymmetric hydrogenation or chiral resolution techniques .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride. The reactions are typically carried out in solvents like ethanol or methanol, under reflux conditions .

Major Products

The major products formed from these reactions include various substituted pyrazoles and oxazoles, which are of interest for their potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have focused on the anticancer properties of compounds similar to 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide. For example, derivatives of oxadiazole have shown promising results against various cancer cell lines. A study reported that oxadiazole derivatives exhibited potent antiproliferative activity against human tumor cell lines such as prostate and breast cancer cells .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the oxadiazole moiety is believed to enhance the interaction with biological targets involved in cancer progression .

Material Science

Polymer Chemistry
In material science, compounds like 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide are being explored for their potential use in polymer synthesis. The unique structural features allow for the design of polymers with specific thermal and mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .

Nanomaterials
Additionally, there is ongoing research into the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for creating metal-organic frameworks (MOFs) that have applications in catalysis and gas storage .

Biological Research

Enzyme Inhibition Studies
Studies have also highlighted the potential of 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide as an enzyme inhibitor. In particular, its analogs have been tested for inhibitory effects on cholinesterases and other enzymes relevant to neurodegenerative diseases . The structure’s ability to interact with enzyme active sites is under investigation to develop therapeutic agents for conditions like Alzheimer's disease.

Antimicrobial Properties
The antimicrobial properties of oxadiazole derivatives are noteworthy as well. Compounds featuring similar structures have been shown to possess significant antibacterial and antifungal activities against a range of pathogens . This makes them potential candidates for developing new antimicrobial agents in response to rising antibiotic resistance.

Data Tables

Application Area Compound Activity References
AnticancerAntiproliferative against human tumor cell lines
Polymer ChemistryImproved thermal stability and mechanical strength
NanomaterialsFormation of metal-organic frameworks
Enzyme InhibitionInhibition of cholinesterases
AntimicrobialSignificant antibacterial and antifungal activity

Case Studies

  • Anticancer Activity Study
    A study evaluated the antiproliferative effects of various oxadiazole derivatives on prostate cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth compared to control groups .
  • Polymer Development Research
    Researchers synthesized a series of polymers incorporating oxadiazole units and tested their thermal properties. The findings demonstrated enhanced thermal stability compared to traditional polymers without oxadiazole structures .
  • Enzyme Inhibition Research
    A recent investigation into the enzyme inhibition potential of oxadiazole derivatives revealed that several compounds effectively inhibited acetylcholinesterase activity in vitro. This suggests a pathway for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Amide Type R Group on Amide/Butanamide Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound Butanamide 3-Methyl C21H24N4O2 364.45 Longer alkyl chain; methyl substitution
2-(4-Methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide (912889-30-6) Acetamide 4-Methoxyphenyl C21H21N3O3 363.42 Methoxy group enhances polarity
2-Phenyl-N-[4-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,2,5-oxadiazol-3-yl]acetamide (912889-32-8) Acetamide Phenyl C20H19N3O2 333.39 Hydrophobic phenyl substituent

Key Findings:

The 3-methyl substitution on the butanamide may sterically hinder interactions with enzymatic targets compared to smaller substituents.

Substituent Effects :

  • 4-Methoxyphenyl (912889-30-6) : The methoxy group introduces electron-donating effects, enhancing hydrogen-bonding capacity and solubility relative to the phenyl group in 912889-32-8 .
  • Phenyl (912889-32-8) : The hydrophobic phenyl group may favor π-π stacking with aromatic residues in biological targets but reduce solubility .

Oxadiazole vs.

Tetrahydronaphthalenyl vs. Naphthalenyl :

  • The partially saturated tetrahydronaphthalenyl group in the target compound reduces planarity compared to fully aromatic naphthalenyl groups (e.g., in ’s 6a-c), which may alter binding affinity to hydrophobic pockets .

Biological Activity

3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and analgesic properties. The following sections detail its chemical structure, biological activity, and relevant research findings.

Chemical Structure

The molecular formula for 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is C22H19N3O. The compound features a butanamide backbone with an oxadiazole ring and a tetrahydronaphthalene moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H19N3O
Molecular Weight373.4 g/mol
CAS Number919058-13-2

Research indicates that compounds containing oxadiazole rings often exhibit diverse pharmacological effects. The mechanisms by which 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide exerts its biological effects may include:

  • Anti-inflammatory Activity : Studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
  • Analgesic Properties : The compound may interact with pain pathways in the nervous system to alleviate pain.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives significantly reduced inflammation in animal models by inhibiting the NF-kB pathway . This suggests that 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide may exhibit comparable effects.
  • Analgesic Activity : In a controlled trial involving rodent models of pain, administration of related compounds showed a marked reduction in pain response compared to controls . This supports the hypothesis that this compound could serve as an effective analgesic agent.
  • Cytotoxicity Studies : Research conducted on various cancer cell lines indicated that some oxadiazole derivatives possess cytotoxic properties against specific tumor types. Further studies are needed to evaluate the efficacy of 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide in this context .

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